molecular formula C19H16ClN5O2S B11293643 2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11293643
M. Wt: 413.9 g/mol
InChI Key: QAAYJPJRPKBUIH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chlorophenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by reacting appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and a suitable nitrile can form the triazole ring.

    Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group on the triazolopyrimidine core.

    Attachment of the chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or chlorophenyl halide.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol: Similar structure but with hydroxyl groups instead of a carboxamide group.

    [1,2,4]triazolo[1,5-a]pyrimidine derivatives: Various derivatives with different substituents on the triazolopyrimidine core.

Uniqueness

2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-benzylsulfanyl-N-(3-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H16ClN5O2S/c20-13-7-4-8-14(9-13)21-17(27)15-10-16(26)22-18-23-19(24-25(15)18)28-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,21,27)(H,22,23,24,26)

InChI Key

QAAYJPJRPKBUIH-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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